2-Amino-5-(propan-2-yl)benzene-1-thiol
Description
2-Amino-5-(propan-2-yl)benzene-1-thiol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 2, a thiol (-SH) group at position 1, and an isopropyl group (-CH(CH₃)₂) at position 4.
Properties
CAS No. |
131105-91-4 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-amino-5-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C9H13NS/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3 |
InChI Key |
OYIKVERQVRJJEA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)N)S |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)S |
Synonyms |
Benzenethiol, 2-amino-5-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
A. 2-Amino-5-(Ethylthio)-1,3,4-Thiadiazole
- Core Structure : 1,3,4-thiadiazole ring (heterocyclic) vs. benzene ring (aromatic).
- Substituents : Ethylthio (-S-C₂H₅) at position 5 vs. isopropyl (-CH(CH₃)₂) in the target compound.
- Reactivity: Thiadiazoles are known for pharmacological activity (antibacterial, antifungal) due to heteroatom-rich rings, while benzene derivatives with thiol groups may exhibit antioxidant properties .
- Synthesis : Thiadiazoles are synthesized via oxidative cyclization (e.g., from thiosemicarbazones), whereas the target compound likely requires aromatic substitution or protection/deprotection of -SH and -NH₂ groups .
B. 4-Isopropenylphenol
- Structure: Phenol derivative with isopropenyl (-C(CH₂)=CH₂) substituent.
- Relevance: Detected as a degradation product of bisphenol A (BPA) via ozonation or catalytic processes. Unlike the target compound, it lacks amino and thiol groups but shares steric effects from the isopropenyl group, which may influence stability in environmental or synthetic pathways .
C. 2-Chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
- Structure : Chloro and nitrofuryl substituents on a thiadiazole core.
- Applications: Nitrofuryl groups enhance antibacterial activity.
Functional Group Comparison
Physicochemical Properties
- Solubility: The thiol group in the target compound enhances water solubility compared to non-polar analogs like 4-isopropylphenol. Thiadiazoles, however, may exhibit lower solubility due to rigid heterocyclic cores .
- Stability: Thiols are prone to oxidation (forming disulfides), whereas thiadiazoles with sulfur-nitrogen bonds are more chemically inert.
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